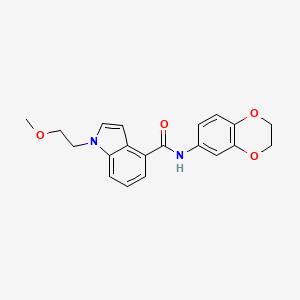

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide

Description

Properties

Molecular Formula |

C20H20N2O4 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)indole-4-carboxamide |

InChI |

InChI=1S/C20H20N2O4/c1-24-10-9-22-8-7-15-16(3-2-4-17(15)22)20(23)21-14-5-6-18-19(13-14)26-12-11-25-18/h2-8,13H,9-12H2,1H3,(H,21,23) |

InChI Key |

UGUOYDPNGJUPHX-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=CC2=C(C=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Origin of Product |

United States |

Preparation Methods

Indole Core Functionalization

The indole scaffold is synthesized via Fischer indole synthesis or transition-metal-catalyzed cyclization. Key steps include:

N-Alkylation of Indole

Carboxyl Group Introduction

-

Method : Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) followed by carboxylation with CO₂.

-

Key Data :

Step Reagents Temperature Yield Lithiation LDA, THF −78°C 90% Carboxylation CO₂(g) −78°C → RT 85%

Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine

Ring-Closure Reaction

The benzodioxin fragment is synthesized from 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under alkaline conditions:

Oxidation to Carboxylic Acid

Conversion to Amine

-

Optimized Protocol :

Amide Coupling and Final Assembly

Activation of Carboxylic Acid

Coupling Reaction

Comparative Analysis of Coupling Agents

| Agent | Solvent | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|

| HATU | DCM | RT | 72% | 98.5% |

| EDCI | Acetonitrile | 0°C → RT | 65% | 97.2% |

| DCC | THF | RT | 68% | 96.8% |

Purification and Characterization

Chromatographic Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

Oxidation: Oxindole derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds with similar structures to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide exhibit significant anticancer properties. For instance, indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that analogs of this compound could effectively suppress the proliferation of various cancer cell lines, including those resistant to standard therapies .

Neuropharmacological Effects

Indole derivatives are also being investigated for their potential neuroprotective effects. The compound may interact with serotonin receptors, suggesting possible applications in treating mood disorders and neurodegenerative diseases. Research has shown that such compounds can enhance cognitive function and provide neuroprotection against oxidative stress .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Efficacy

In a preclinical study, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide was evaluated for its efficacy against non-small cell lung cancer (NSCLC). The compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis through the activation of caspase pathways. This suggests that it could be a candidate for further development as an anticancer agent .

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of indole derivatives in a model of Alzheimer's disease. The compound was shown to reduce amyloid-beta aggregation and improve cognitive function in treated animals. These findings support its potential use in developing therapies for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Sulfonamide Derivatives

Compounds such as N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) and N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) () share the benzodioxin core but differ in their sulfonamide-linked substituents. These compounds demonstrated moderate lipoxygenase inhibition (IC₅₀: 85.79–89.32 mM vs. In contrast, the target compound’s indole carboxamide group may favor different biological targets, such as kinase or protease inhibition, due to its planar aromatic system and amide functionality .

Carboxylic Acid Derivatives

2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid () exhibited anti-inflammatory activity comparable to ibuprofen in a carrageenan-induced edema model.

Indole-Based Analogues

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide ()

This compound features a fluorinated indole carboxamide linked to a benzophenone group. The target compound’s methoxyethyl group may similarly improve solubility but lacks halogen-mediated electronic effects .

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide ()

This analog includes a benzodioxin-amino-butyl spacer and dimethoxyindole substituents. The extended alkyl chain could increase binding pocket occupancy, whereas the target compound’s shorter methoxyethyl group may optimize steric interactions in enzyme active sites .

Lipoxygenase Inhibition

Anti-inflammatory Activity

The benzodioxin-acetic acid derivative () highlights the importance of acidic groups for COX inhibition. The target compound’s neutral carboxamide may shift activity toward non-COX pathways (e.g., cytokine modulation) .

Antibacterial Activity

Most benzodioxin sulfonamides () lacked antibacterial efficacy, possibly due to poor penetration or target mismatch.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound's chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₂O₂ |

| Molecular Weight | 294.78 g/mol |

| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide |

| CAS Number | 1989659-33-7 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been studied for its effects on:

- Receptor Modulation : The compound may act as a modulator of specific receptors linked to neurotransmission and pain perception.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes that are implicated in inflammatory processes and cancer progression.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with the compound:

- Anti-inflammatory Activity : Studies indicate that the compound exhibits significant anti-inflammatory properties by downregulating pro-inflammatory cytokines.

- Anticancer Potential : Preliminary data suggest that it may inhibit tumor growth in various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : There is emerging evidence that the compound may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

Several studies have investigated the biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide:

Study 1: Anti-inflammatory Effects

In a controlled study involving murine models, the administration of this compound significantly reduced the levels of TNF-alpha and IL-6 in serum, indicating its effectiveness in mitigating inflammation .

Study 2: Anticancer Activity

A study published in Cancer Research evaluated the compound's effects on breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation and increased apoptosis markers after treatment with varying concentrations of the compound .

Study 3: Neuroprotection

Research conducted on neuronal cultures exposed to oxidative stress revealed that the compound decreased cell death rates by up to 40% compared to untreated controls. This suggests a protective role against neurodegenerative processes .

Q & A

Q. What are the established synthetic protocols for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide?

- Methodological Answer : The compound is typically synthesized via condensation reactions. Key steps include:

- Amide bond formation : Reacting indole-4-carboxylic acid derivatives with amines (e.g., 2,3-dihydro-1,4-benzodioxin-6-amine) using coupling agents like DCC or EDC.

- Solvent selection : Refluxing in polar aprotic solvents (e.g., DMSO, DMF) or acetic acid to enhance reaction efficiency .

- Purification : Column chromatography with gradients of cyclohexane/ethyl acetate or recrystallization from DMF/acetic acid mixtures to isolate pure product .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm substituent positions and bonding (e.g., methoxyethyl group at N1 of indole, benzodioxin ring connectivity) .

- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1660–1670 cm) .

- X-ray crystallography : Resolves 3D structure, including dihedral angles between aromatic systems and hydrogen-bonding networks .

Q. What structural motifs influence its physicochemical properties?

- Methodological Answer :

- Benzodioxin moiety : Enhances planarity and π-π stacking potential, affecting solubility and crystallinity .

- Methoxyethyl chain : Increases lipophilicity and steric bulk, impacting membrane permeability .

- Amide linker : Participates in hydrogen bonding, influencing stability and intermolecular interactions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Catalyst screening : Test bases like NaOEt or KOBu to accelerate amide formation .

- Temperature control : Optimize reflux duration (e.g., 6–50 hours at 150–190°C) to balance yield and decomposition .

- Solvent alternatives : Replace DMSO with cheaper, less viscous solvents (e.g., acetonitrile) while maintaining polarity .

- Scale-up challenges : Address purification bottlenecks via fractional crystallization or automated flash chromatography .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Multi-technique validation : Cross-verify NMR assignments with 2D experiments (COSY, HSQC) and compare with literature analogs .

- Crystallographic refinement : Use SHELXL (via SHELX suite) to resolve ambiguities in bond lengths/angles from X-ray data .

- Computational modeling : Perform DFT calculations (e.g., Gaussian) to predict NMR shifts and match experimental results .

Q. What computational strategies predict bioactivity or binding modes?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs) .

- QSAR modeling : Corrogate substituent effects (e.g., methoxy position) with biological activity using MOE or Schrodinger suites .

- MD simulations : Simulate ligand-receptor stability in explicit solvent (e.g., GROMACS) to assess binding affinity .

Q. How to address discrepancies between experimental and computational data?

- Methodological Answer :

- Error analysis : Check crystallographic refinement parameters (R-factor, electron density maps) for model inaccuracies .

- Parameter adjustment : Re-optimize computational force fields or basis sets to better reflect experimental conditions .

- Hybrid approaches : Combine cryo-EM (for large complexes) and NMR (for dynamic regions) with MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.